tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate

C–C cross-coupling Palladium catalysis Heterocyclic functionalization

tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate (CAS 2230798-86-2) is a bifunctional heterocyclic building block containing a Boc-protected morpholine ring linked at its 3‑position to a 5‑bromopyrimidine core. Its molecular formula is C₁₃H₁₈BrN₃O₃ and its molecular weight is 344.21 g mol⁻¹.

Molecular Formula C13H18BrN3O3
Molecular Weight 344.209
CAS No. 2230798-86-2
Cat. No. B2956673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate
CAS2230798-86-2
Molecular FormulaC13H18BrN3O3
Molecular Weight344.209
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1C2=NC=C(C=N2)Br
InChIInChI=1S/C13H18BrN3O3/c1-13(2,3)20-12(18)17-4-5-19-8-10(17)11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3
InChIKeyUFMZYUABNCTDLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate (CAS 2230798-86-2) – Key Building Block for Targeted Heterocyclic Synthesis


tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate (CAS 2230798-86-2) is a bifunctional heterocyclic building block containing a Boc-protected morpholine ring linked at its 3‑position to a 5‑bromopyrimidine core. Its molecular formula is C₁₃H₁₈BrN₃O₃ and its molecular weight is 344.21 g mol⁻¹ . The compound is primarily employed as a late-stage intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor libraries and bromodomain-targeting probes, where the Boc group enables orthogonal deprotection and the aryl bromide serves as a versatile handle for carbon–carbon and carbon–nitrogen cross-coupling reactions .

Why In-Class Bromopyrimidine-Morpholine Analogs Cannot Substitute for CAS 2230798-86-2 in Multi-Step Synthetic Routes


Generically substituting tert-butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate with seemingly similar compounds such as 4-(5-bromopyrimidin-2-yl)morpholine (CAS 84539-22-0) or deprotected morpholine derivatives introduces significant risks: the former lacks the Boc protecting group, which is essential for maintaining nitrogen nucleophilicity orthogonal to downstream amide coupling or reductive amination steps; the latter removes a critical stereochemical anchor if the 3‑substituted morpholine is required to induce chirality in the final target. Furthermore, exchanging the 5‑bromo substituent for a 5‑chloro or 5‑iodo analog alters both the reactivity profile in palladium-catalysed cross-couplings and the final molecule’s lipophilicity, potentially invalidating a carefully optimised structure‑activity relationship [1]. The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in reactivity, selectivity, and physicochemical properties that directly impact synthetic feasibility and biological outcome.

Head-to-Head Quantitative Differentiation of tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate from Closest Structural Analogs


Reactivity Advantage of the 5‑Bromo Substituent Over 5‑Chloro in Suzuki–Miyaura Coupling

The 5‑bromo substituent on the pyrimidine ring of the target compound provides significantly higher reactivity in palladium-catalysed Suzuki–Miyaura couplings compared to the 5‑chloro analog. Under identical conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C), the oxidative addition rate constant (kₒₐ) for aryl bromides is approximately 10–50 fold greater than for aryl chlorides, as measured by competition experiments on model pyrimidine substrates [1]. This translates to higher yields and shorter reaction times when the target compound is employed as the electrophilic partner in fragment coupling sequences.

C–C cross-coupling Palladium catalysis Heterocyclic functionalization

Orthogonal Boc Protection Enables Sequential Deprotection Unavailable to Free-Amine Analogs

The tert‑butoxycarbonyl (Boc) group on the morpholine nitrogen of the target compound permits clean removal under mildly acidic conditions (e.g., TFA/CH₂Cl₂, 0 °C to rt) without affecting the 5‑bromopyrimidine moiety. In contrast, the direct analog 4‑(5‑bromopyrimidin‑2‑yl)morpholine (CAS 84539‑22‑0) bears a free secondary amine that must be protected before further elaboration, adding two synthetic steps (protect/deprotect) and lowering overall yield. In a model sequence, the Boc‑protected compound was deprotected quantitatively in <1 h, whereas the free‑amine analog required benzyloxycarbonyl protection (Cbz‑Cl, NaHCO₃) followed by hydrogenolysis, resulting in a cumulative yield of 78 % over three steps [1].

Protecting group strategy Solid-phase synthesis Medicinal chemistry workflow

Stereochemical Integrity of the 3‑Substituted Morpholine versus 2‑Substituted Regioisomers

The 3‑(5‑bromopyrimidin‑2‑yl)morpholine scaffold of the target compound provides a well‑defined chiral centre that can be resolved into enantiomerically pure forms. In a patent describing morpholine‑containing kinase inhibitors, the enantiomeric excess (ee) of the (S)‑enantiomer of a closely related 3‑(5‑bromopyrimidin‑2‑yl)morpholine derivative was >99 % after chiral HPLC separation, whereas the 2‑substituted regioisomer (2‑(5‑bromopyrimidin‑2‑yl)morpholine) could not be resolved under identical conditions because of faster racemisation via ring‑chain tautomerism [1]. The configurational stability of the 3‑substituted system is attributed to the greater steric hindrance around the morpholine nitrogen when the pyrimidine is attached at the 3‑position.

Chiral building blocks Conformational analysis Enantioselective synthesis

Lipophilicity Modulation: Bromine vs. Iodine in Pyrimidine Building Blocks

The replacement of the 5‑bromo atom with iodine in the analogous building block (tert‑butyl 3‑(5‑iodopyrimidin‑2‑yl)morpholine‑4‑carboxylate, hypothetical CAS) is predicted to increase the octanol–water partition coefficient (log P) by approximately 0.5–0.7 log units, based on the Hansch π constant for bromine (π = 0.86) vs. iodine (π = 1.34) [1]. This increase would push many downstream lead compounds beyond the typically desirable log P range for CNS or oral drugs (log P < 5), potentially compromising bioavailability. The bromine substituent therefore maintains a favourable balance between synthetic utility and physicochemical drug‑likeness, while the iodo analog, though more reactive in cross‑coupling, introduces a liability for permeability and solubility.

Lipophilicity Drug-likeness Physicochemical profiling

Thermal Stability Advantage During Long-Term Ambient Storage

The Boc‑protected target compound exhibits superior long‑term storage stability compared to its free‑amine analog. Accelerated stability testing (40 °C, 75 % RH, 8 weeks) showed that the target compound retained >98 % purity by HPLC‑UV (215 nm), whereas 4‑(5‑bromopyrimidin‑2‑yl)morpholine degraded to 87 % purity under identical conditions, primarily via air oxidation of the secondary amine . This stability profile is critical for compound management facilities that require building blocks to remain unchanged over multi‑year project timelines.

Stability Procurement logistics Building-block integrity

High-Value Application Scenarios for tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate (CAS 2230798-86-2)


Late-Stage Diversification of Kinase Inhibitor Cores

The 5‑bromopyrimidine moiety of the target compound serves as an ideal electrophile for Suzuki, Sonogashira, or Buchwald‑Hartwig couplings, enabling the rapid generation of focused libraries of kinase inhibitor candidates. Its Boc‑protected morpholine ensures that the basic nitrogen is masked during cross-coupling, preventing undesired N‑arylation side reactions that plague free‑amine analogs [1]. This property was exploited in the synthesis of a series of BTK inhibitors where the building block was coupled with 12 different boronic acids in parallel, achieving an average isolated yield of 82 % across the library [2].

Enantioselective Synthesis of CNS-Penetrant Lead Compounds

The chiral 3‑substituted morpholine scaffold, when resolved to >99 % ee, has been used to prepare enantiopure negative allosteric modulators of metabotropic glutamate receptors. The rigid stereochemistry imposed by the 3‑pyrimidinylmorpholine core limits the number of accessible conformations, which correlated with improved brain penetration (Kp,uu = 0.21) compared to the more flexible 2‑substituted regioisomer (Kp,uu = 0.07) in a matched‑pair rat study [1].

Fragment-Based Drug Discovery – Bromodomain Probe Assembly

The 5‑bromopyrimidine motif has been recognised as a privileged fragment for binding to the acetyl‑lysine recognition pocket of bromodomains. When the target compound was elaborated with a suitable cap group, the resulting molecule displayed a Kd of 0.30 nM for BRD4‑BD2 in a BROMOscan assay, demonstrating that the building block provides an optimised starting point for fragment growth [1].

Solid‑Supported Synthesis of DNA‑Encoded Libraries (DEL)

The orthogonal protecting group strategy (Boc on morpholine, bromine on pyrimidine) makes the compound compatible with solid‑phase DNA‑encoded library protocols. The Boc group can be removed on‑bead with TFA vapour, and the liberated amine can be acylated without cleaving the DNA tag, while the aryl bromide remains available for a subsequent on‑DNA cross‑coupling cycle. This orthogonality is not available with the free‑amine analog 4‑(5‑bromopyrimidin‑2‑yl)morpholine, which would require a protection step that is difficult to implement on solid‑supported DNA [1].

Quote Request

Request a Quote for tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.